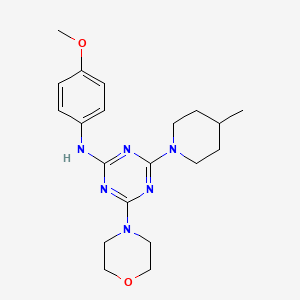

N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Description

Historical Context and Development of 1,3,5-Triazine Derivatives

The 1,3,5-triazine scaffold, first synthesized by Nef in 1895 through the trimerization of hydrogen cyanide, underwent significant refinement in 1954 when Grundmann and Kreutzberger corrected its structural identification. Early synthetic routes, such as the Pinner triazine synthesis, utilized alkyl/aryl amidines and phosgene to construct the triazine core. Over time, advancements in nucleophilic substitution reactions enabled sequential functionalization at the 2, 4, and 6 positions of the triazine ring, yielding derivatives with tailored physicochemical and biological properties. For instance, melamine (1,3,5-triazine-2,4,6-triamine) emerged as a commercial derivative, while benzoguanamine (with phenyl and amino substituents) demonstrated applications in polymer science. The evolution of 1,3,5-triazine chemistry has been driven by its synthetic adaptability, as evidenced by modern techniques like Suzuki coupling and amination, which facilitate the incorporation of diverse pharmacophoric groups.

Significance of Trisubstituted 1,3,5-Triazine Architectures in Medicinal Chemistry

Trisubstituted 1,3,5-triazines occupy a privileged position in drug discovery due to their capacity for multi-target engagement and structural tunability. Their planar, aromatic framework supports π-π stacking interactions with biological targets, while the three substituents enable fine-tuning of solubility, bioavailability, and binding affinity. For example:

Such derivatives have demonstrated broad-spectrum bioactivity, including antitumor, antimicrobial, and antiviral effects, underscoring the scaffold’s versatility.

Structural Features of this compound

This compound features a 1,3,5-triazine core substituted at three distinct positions:

- Position 2 : N-(4-Methoxyphenyl)amine group, providing electron-donating methoxy (-OCH₃) substituents for enhanced aromatic interactions.

- Position 4 : 4-Methylpiperidin-1-yl moiety, contributing conformational rigidity and lipophilicity via its alicyclic structure.

- Position 6 : Morpholin-4-yl group, offering hydrogen-bond acceptor sites and improving aqueous solubility.

The spatial arrangement of these groups creates a balanced pharmacodynamic profile. Computational studies of analogous triazines suggest that the methylpiperidinyl and morpholinyl groups occupy hydrophobic pockets in target proteins, while the methoxyphenyl group engages in π-stacking with aromatic residues.

Pharmacophore Components: Methoxyphenyl, Methylpiperidinyl, and Morpholinyl Moieties

4-Methoxyphenyl Group :

The para-methoxy substituent enhances electron density on the phenyl ring, facilitating interactions with hydrophobic and π-rich regions of target proteins. In adenosine receptor antagonists, analogous methoxyphenyl groups stabilize ligand-receptor complexes via van der Waals contacts.4-Methylpiperidin-1-yl Group :

This moiety introduces a sterically constrained aliphatic ring, which reduces entropic penalties upon binding. Methyl substitution at the piperidine 4-position further optimizes lipophilicity, as demonstrated in hA₁ AR antagonists where similar groups improved blood-brain barrier penetration.Morpholin-4-yl Group :

Morpholine’s oxygen atom acts as a hydrogen-bond acceptor, while its saturated six-membered ring minimizes metabolic degradation. In antifungal triazine derivatives, morpholinyl groups disrupt fungal cell wall synthesis by targeting lanosterol demethylase.

The synergistic integration of these groups positions the compound as a potential multi-target therapeutic agent, with applications in oncology and infectious disease.

Structural and Pharmacophoric Comparison of Key Moieties

| Moietiy | Key Interactions | Biological Impact |

|---|---|---|

| 4-Methoxyphenyl | π-π stacking, hydrophobic | Enhances target binding affinity |

| 4-Methylpiperidinyl | Lipophilic, steric guidance | Improves membrane permeation |

| Morpholin-4-yl | Hydrogen bonding, solubility | Reduces metabolic instability |

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-15-7-9-25(10-8-15)19-22-18(21-16-3-5-17(27-2)6-4-16)23-20(24-19)26-11-13-28-14-12-26/h3-6,15H,7-14H2,1-2H3,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJZMTGQRCJVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with appropriate amines under controlled conditions.

Substitution Reactions: The introduction of the methoxyphenyl, methylpiperidinyl, and morpholinyl groups is achieved through nucleophilic substitution reactions. These reactions are usually carried out in the presence of a base such as triethylamine or sodium hydroxide.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Bases such as triethylamine, sodium hydroxide, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

The triazine scaffold permits extensive substitution, leading to variations in physicochemical and biological properties. Key comparisons include:

Key Observations :

- Position 4 : The 4-methylpiperidin-1-yl group in the target compound contrasts with chloro or methoxy substituents in analogs. Piperidine rings enhance lipophilicity and may improve blood-brain barrier penetration compared to smaller groups like chloro .

- Position 6 : Morpholin-4-yl is conserved in the target compound and zandélisib, suggesting its role in target binding (e.g., kinase inhibition) or solubility enhancement. Replacing morpholine with aryl groups (e.g., 4-chlorophenyl) shifts activity toward antileukemic effects but reduces polarity .

- Position 2 : The 4-methoxyphenyl group in the target compound differs from N-methyl-N-phenyl or unsubstituted amines in analogs. Methoxy groups can enhance metabolic stability compared to halogenated aryl groups .

Physicochemical Properties

- Melting Points : The target compound’s analogs with 4-methylpiperidin-1-yl and aryl groups exhibit melting points ranging from 168–245°C, correlating with substituent polarity .

- Hydrogen Bonding: Morpholine and piperidine groups facilitate intermolecular hydrogen bonding (e.g., C—H⋯N/O interactions), as observed in crystallographic studies of 4-chloro-N-methyl-6-morpholino-triazin-2-amine .

Biological Activity

N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the class of triazine derivatives. Its unique structure, characterized by a triazine core with diverse substituents, has garnered interest in various fields, particularly for its potential biological activities.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

Key Features:

- Triazine Core: Central to its biological activity.

- Substituents: Includes a methoxyphenyl group, a methylpiperidinyl group, and a morpholinyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activity or receptor binding, leading to various pharmacological effects. The precise mechanisms remain under investigation but are thought to involve:

- Enzyme Inhibition: Potential inhibition of key metabolic enzymes.

- Receptor Modulation: Interaction with neurotransmitter receptors or other signaling pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. Preliminary tests against various bacterial strains have shown promising results:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The observed cytotoxicity may be linked to apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Evaluation: A study published in the Journal of Antimicrobial Agents evaluated the compound against common pathogens. Results indicated a strong correlation between structural modifications and antimicrobial efficacy, highlighting the role of the morpholine moiety in enhancing activity against Gram-positive bacteria.

- Cancer Research: In an article from Cancer Letters, researchers investigated the effects of this triazine derivative on breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Q & A

Q. Table 1: Representative Yields for Triazine Derivatives

| Substituent at Position 6 | Yield (%) | Reference |

|---|---|---|

| 4-Methoxyphenyl | 65 | |

| 4-Fluorophenyl | 72 | |

| 4-Nitrophenyl | 58 |

How do structural modifications at the 4- and 6-positions influence the compound's antileukemic activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- 4-Position (Piperidine) : The 4-methylpiperidin-1-yl group enhances lipophilicity, improving membrane permeability. Derivatives with bulkier substituents (e.g., cyclohexyl) reduce activity due to steric hindrance .

- 6-Position (Morpholine vs. Aryl) : Morpholine improves solubility and hydrogen-bonding capacity, critical for target engagement. Aryl groups (e.g., 4-Cl-phenyl) increase potency but reduce metabolic stability .

- 3D-QSAR Models : Electrostatic and hydrophobic maps highlight the importance of the methoxyphenyl group’s electron-donating effects for binding affinity .

Q. Methodological Approach :

- Synthesize analogs with systematic substituent variations.

- Test in vitro against leukemia cell lines (e.g., HL-60).

- Validate predictions using CoMFA or CoMSIA models .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay conditions or structural impurities:

Assay Standardization :

- Use consistent cell lines (e.g., K562 vs. Jurkat) and controls .

- Validate purity via HPLC (>95%) and LC-MS .

Data Reconciliation :

- Compare IC values across studies using normalized protocols.

- Apply multivariate analysis to isolate substituent-specific effects (e.g., 4-methoxy vs. 4-nitro groups) .

Computational Cross-Check :

- Perform molecular docking to assess binding mode consistency across protein conformers (e.g., Bcr-Abl kinase) .

What computational methods are employed to predict the compound's pharmacokinetic and target-binding properties?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., PI3Kγ). The morpholine oxygen forms hydrogen bonds with Asp841, while the methoxyphenyl group occupies a hydrophobic pocket .

- QSAR Modeling :

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

What strategies optimize the compound's solubility and metabolic stability for in vivo studies?

Answer:

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (tested in PBS pH 7.4) .

- Prodrug Design : Introduce hydrolyzable esters at the methoxyphenyl group to improve oral bioavailability .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.